molecular formula BF3 B1209226 Boron trifluoride CAS No. 7637-07-2

Boron trifluoride

Cat. No. B1209226
CAS RN: 7637-07-2
M. Wt: 67.81 g/mol
InChI Key: WTEOIRVLGSZEPR-UHFFFAOYSA-N
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Patent
US04585867

Procedure details

It should, however, be noted that, in the particular case of the cyclisation of 3-(m-chloroanilino)propionic acid by polyphosphoric acid, a mixture of substantially equal quantities of 5-chloro- and 7-chloro-1,2,3,4-tetrahydro-4-quinolinone is obtained. The selectivity for 7-chloro-1,2,3,4-tetrahydro-4-quinolinone is significantly improved if an oleum or a hydrofluoric acid/boron trifluoride mixture is used as cyclisation agent, but the industrial use of these processes encounters difficulties which result either from the handling of large quantities of sulphuric acid or from the utilisation of a mixture of anhydrous hydrofluoric acid and boron trifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-chloro- and 7-chloro-1,2,3,4-tetrahydro-4-quinolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)NCCC(O)=O.ClC1C=C2C(C(=O)CCN2)=CC=1.[OH:26][S:27]([OH:30])(=[O:29])=[O:28].O=S(=O)=O.F.[B:36]([F:39])([F:38])[F:37]>>[S:27](=[O:28])(=[O:26])([OH:30])[OH:29].[FH:37].[B:36]([F:39])([F:38])[F:37] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NCCC(=O)O)C=CC1
Step Two
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-chloro- and 7-chloro-1,2,3,4-tetrahydro-4-quinolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(CCNC2=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
F
Name
Type
product
Smiles
B(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04585867

Procedure details

It should, however, be noted that, in the particular case of the cyclisation of 3-(m-chloroanilino)propionic acid by polyphosphoric acid, a mixture of substantially equal quantities of 5-chloro- and 7-chloro-1,2,3,4-tetrahydro-4-quinolinone is obtained. The selectivity for 7-chloro-1,2,3,4-tetrahydro-4-quinolinone is significantly improved if an oleum or a hydrofluoric acid/boron trifluoride mixture is used as cyclisation agent, but the industrial use of these processes encounters difficulties which result either from the handling of large quantities of sulphuric acid or from the utilisation of a mixture of anhydrous hydrofluoric acid and boron trifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-chloro- and 7-chloro-1,2,3,4-tetrahydro-4-quinolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)NCCC(O)=O.ClC1C=C2C(C(=O)CCN2)=CC=1.[OH:26][S:27]([OH:30])(=[O:29])=[O:28].O=S(=O)=O.F.[B:36]([F:39])([F:38])[F:37]>>[S:27](=[O:28])(=[O:26])([OH:30])[OH:29].[FH:37].[B:36]([F:39])([F:38])[F:37] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NCCC(=O)O)C=CC1
Step Two
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-chloro- and 7-chloro-1,2,3,4-tetrahydro-4-quinolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(CCNC2=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
F
Name
Type
product
Smiles
B(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.